molecular formula C14H18N2O2 B3030767 Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate CAS No. 954240-30-3

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B3030767
CAS No.: 954240-30-3
M. Wt: 246.30
InChI Key: FTSCFSJJJUMAKO-UHFFFAOYSA-N
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Description

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS: 954240-30-3) is a bicyclic amine derivative with a spirocyclic structure. Its molecular formula is C₁₄H₁₈N₂O₂, and it has an average molecular weight of 246.31 g/mol .

Properties

IUPAC Name

benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14/h1-5,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSCFSJJJUMAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCN2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680025
Record name Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-30-3
Record name Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate typically involves multiple steps. One common method starts with the derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as a raw material. The process includes substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step involves a cyclization reaction to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Benzyl 4,7-Diazaspiro[2.5]octane-4-carboxylate

  • Structural Difference : The carboxylate group is located at the 4-position instead of the 7-position .
  • Implications :
    • Reactivity : The altered electronic environment may affect nucleophilic substitution or hydrogen-bonding interactions.
    • Synthetic Utility : Positional isomers are often used to probe structure-activity relationships (SAR) in drug discovery.

tert-Butyl-Protected Analogs

  • Example : tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS: 886766-28-5)
    • Molecular Weight : Higher (∼260 g/mol) due to the tert-butyl group .
    • Synthetic Performance :
  • Lower yields (0.4–2.3%) in reductive amination reactions compared to benzyl derivatives, likely due to steric hindrance from the tert-butyl group .
    • Applications : The tert-butyl group enhances stability under acidic conditions, making it suitable for intermediates requiring deprotection .

Substituted Derivatives

  • Methyl 4-(4-Chlorobenzyl)-7-(methoxyphenylmethyl)-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate
    • Structural Features : Incorporates a 4-chlorobenzyl group and a ketone at the 5-position .
    • Key Differences :
  • Increased steric bulk and polarity due to the chlorobenzyl substituent.

Non-Ester Analogs

  • 7-Benzyl-4,7-diazaspiro[2.5]octane (CAS: 1222106-45-7)
    • Structural Simplicity : Lacks the carboxylate ester, reducing molecular weight to 202.3 g/mol .
    • Physicochemical Impact :

Physicochemical Properties

Property Benzyl 4,7-Diazaspiro[2.5]octane-7-carboxylate tert-Butyl Analog 7-Benzyl-4,7-Diazaspiro[2.5]octane
Molecular Weight (g/mol) 246.31 ~260 202.3
Functional Groups Benzyl ester tert-Butyl ester Benzyl (no ester)
Predicted logP ~2.5 (moderate lipophilicity) ~3.0 ~3.5
Solubility Low in water; soluble in organic solvents Similar Higher lipophilicity

Biological Activity

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a spirocyclic structure characterized by the presence of two nitrogen atoms and a carboxylate group. The molecular formula is C13H18N2O2C_{13}H_{18}N_2O_2 with a molecular weight of approximately 234.30 g/mol. Its unique arrangement allows for various chemical interactions that are pivotal in its biological activity.

PropertyValue
Molecular FormulaC13H18N2O2C_{13}H_{18}N_2O_2
Molecular Weight234.30 g/mol
CAS Number1222106-45-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Notably, it has been reported to inhibit the interaction between Mdm2 (murine double minute 2) and the tumor suppressor protein p53, which plays a critical role in regulating cell cycle and apoptosis . Disruption of this interaction can lead to enhanced p53 activity, promoting apoptosis in cancer cells.

Key Pathways Involved

  • Mdm2/p53 Pathway : Inhibition of Mdm2 leads to increased levels of p53, which can induce cell cycle arrest and apoptosis.
  • PI3K/mTOR Pathway : The compound may also modulate this pathway, which is crucial for cell growth and survival, indicating potential applications in cancer therapy .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties:

  • In vitro Studies : Testing on various cancer cell lines showed reduced cell viability and induced apoptosis through caspase activation .
  • Mechanistic Insights : The compound's ability to modulate pathways associated with cell proliferation suggests its potential as a therapeutic agent against tumors.

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial activity:

  • Comparative Analysis : Certain enantiomers have shown varying potency against different microbial strains, particularly Gram-positive bacteria .

Case Studies

  • Antimicrobial Activity Study :
    • A comparative study highlighted that one enantiomer exhibited superior antimicrobial activity against specific bacterial strains compared to others.
  • Cancer Cell Line Study :
    • In vitro experiments demonstrated that treatment with the compound resulted in significant decreases in cell viability across multiple cancer cell lines, indicating its potential utility in oncology.

Comparison with Similar Compounds

This compound can be compared with other spirocyclic compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dioneSimilar spirocyclic structureContains additional carbonyl groups affecting reactivity
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dioneEnantiomer with opposite stereochemistryPotentially different biological activity
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylateContains a carboxylate groupEnhances solubility and reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate and its derivatives?

  • Methodology :

Amine Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the spirocyclic amine. For example, 4-Boc-4,7-diazaspiro[2.5]octane reacts with allyl acetate under iridium catalysis (70°C, DMF) to yield derivatives in 98% yield .

Coupling Reactions : Benzyl groups are introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Purification : Silica gel column chromatography (e.g., hexane:ethyl acetate gradients) or HPLC is employed for isolation .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and spirocyclic structure (e.g., δ 1.3–4.5 ppm for spiro protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 401.46 for Risdiplam derivatives) .
  • FTIR : Identifies carbonyl stretches (~1700 cm⁻¹) and amine/ether bonds .
  • HPLC : Assesses purity and retention times (e.g., 1.25–1.32 minutes under SMD-TFA05 conditions) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis or oxidation .
  • Handling : Use gloveboxes for moisture-sensitive steps. Azeotropic drying with toluene is recommended after Boc deprotection .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodology :

  • Chiral Catalysis : Iridium complexes with phosphoramidite ligands enable asymmetric amination (e.g., 95% ee achieved for tert-butyl derivatives) .
  • Chiral HPLC : Use Chiralpak® columns with hexane:isopropanol gradients to quantify enantiomeric excess .

Q. What strategies optimize regioselectivity during functionalization of the diazaspirooctane core?

  • Methodology :

  • Directing Groups : Install temporary groups (e.g., Boc) to steer reactivity toward specific nitrogen atoms .
  • Solvent/Temperature Control : Polar aprotic solvents (DMF, DMSO) at 60–80°C enhance selectivity in SN2 reactions .

Q. How does the spirocyclic structure influence pharmacological activity in drug candidates like Risdiplam?

  • Key Findings :

  • The 4,7-diazaspiro[2.5]octane core increases three-dimensionality, improving target binding and reducing off-target effects .
  • In Risdiplam, this moiety enhances SMN2 mRNA splicing efficiency, critical for treating spinal muscular atrophy .

Q. How can researchers resolve contradictions in synthetic yields across different methods?

  • Troubleshooting :

Catalyst Screening : Compare iridium vs. palladium catalysts for C–N coupling efficiency .

Reaction Monitoring : Use TLC (Rf = 0.29 in hexane:ethyl acetate 4:1) to detect intermediates and optimize reaction times .

Byproduct Analysis : LCMS (e.g., m/z 757 [M+H]+) identifies dimers or hydrolysis products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate

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